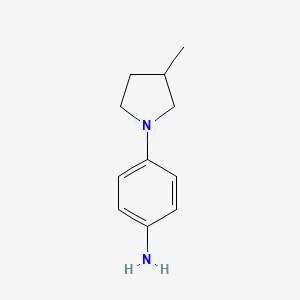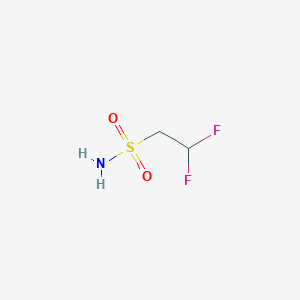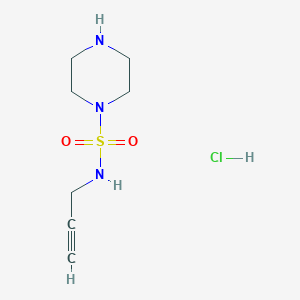![molecular formula C12H16ClNO2 B1422013 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide CAS No. 1311314-43-8](/img/structure/B1422013.png)
2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide
Overview
Description
2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C12H16ClNO2. It is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, an ethoxymethyl group, and a phenylmethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-(ethoxymethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Major Products Formed
Nucleophilic Substitution: New derivatives with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Scientific Research Applications
2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the ethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(ethoxymethyl)acetamide
- N-(methoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide
- N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide
Uniqueness
2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[[4-(ethoxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-9-11-5-3-10(4-6-11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDSFIYQPGAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)
![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)

![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)


![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1421943.png)
![1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1421944.png)

![4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421948.png)
![2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride](/img/structure/B1421951.png)

